5-(4-Methylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
The compound 5-(4-Methylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic molecule featuring a pyrazolo[1,5-c][1,3]benzoxazine core with two aromatic substituents: a 4-methylphenyl group at position 5 and a propenyloxy (allyloxy)-substituted phenyl group at position 2.
Properties
Molecular Formula |
C26H24N2O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H24N2O2/c1-3-16-29-21-14-12-19(13-15-21)23-17-24-22-6-4-5-7-25(22)30-26(28(24)27-23)20-10-8-18(2)9-11-20/h3-15,24,26H,1,16-17H2,2H3 |
InChI Key |
AWANRNLPVLXUCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Biological Activity
The compound 5-(4-Methylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family and has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate phenolic and pyrazole moieties. The characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. For example, the crystal structure reveals a nearly planar configuration with specific dihedral angles between the phenyl rings that can influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-(4-Methylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit significant anticancer properties. For instance:
- IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound demonstrated IC50 values of 0.051 µM against BxPC-3 pancreatic cancer cells and 0.066 µM against Panc-1 cells, indicating potent antiproliferative effects compared to normal fibroblast cells (IC50 = 0.36 µM) .
Antimicrobial Activity
The antimicrobial potential of related benzoxazine derivatives has also been explored. These compounds generally exhibit moderate to significant antibacterial and antifungal activities. For example:
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| Compound A | Antibacterial | 46.42 |
| Compound B | Antifungal | 157.31 |
These results suggest that structural modifications can enhance the lipophilicity and thus the antimicrobial efficacy of these compounds .
Enzyme Inhibition
Inhibitory activity against cholinesterase enzymes has been observed in structurally similar compounds. For instance:
- Butyrylcholinesterase (BChE) : A related compound showed an IC50 value of 46.42 µM against BChE.
- Acetylcholinesterase (AChE) : The same compound demonstrated a higher IC50 value of 157.31 µM against AChE .
This selectivity indicates potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.
Case Studies
Several case studies highlight the biological relevance of benzoxazine derivatives:
- Case Study on Anticancer Properties : A study evaluated the effects of a similar compound on various cancer cell lines, demonstrating significant cell cycle arrest and apoptosis induction.
- Antimicrobial Evaluation : Another study focused on the antimicrobial effects against clinical strains of bacteria and fungi, showcasing effectiveness comparable to standard antibiotics.
Scientific Research Applications
Antioxidant Activity
Recent studies have indicated that derivatives of pyrazolo-benzoxazines exhibit significant antioxidant properties. For instance, molecular docking studies showed that certain synthesized derivatives bind effectively to the active site of human peroxiredoxin 5, suggesting their potential as antioxidant agents .
Anti-Cancer Properties
The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. In vitro assays demonstrated that specific derivatives inhibited the growth of pancreatic (MIA PaCa-2), breast (MDA-MB-231), and prostate (PC-3) cancer cells. The structure-activity relationship analysis revealed that modifications in the substituents significantly affect the potency of these compounds against cancer cells .
Case Study 1: Antioxidant Evaluation
A study conducted on a series of pyrazolo-benzoxazine derivatives demonstrated their effectiveness in scavenging free radicals. The compounds were tested using DPPH and ABTS assays, showing IC50 values comparable to established antioxidants like ascorbic acid. These findings support their potential use in formulations aimed at oxidative stress-related conditions .
Case Study 2: Anti-Cancer Activity
In a comparative study assessing the anti-cancer activity of various benzoxazine derivatives, the compound exhibited notable inhibition against MDA-MB-231 cells with an IC50 value significantly lower than that of standard chemotherapeutics. This suggests its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Research Findings and Implications
Substituent-Driven Property Modulation
- Alkoxy Chain Length : Ethoxy, propoxy, and butoxy groups () progressively elevate logP values, favoring lipid bilayer penetration but complicating formulation .
- Aromatic Diversity : Fluorophenyl or methylphenyl groups () optimize π-π stacking interactions in biological targets, such as enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
